molecular formula C14H23BrO2 B12544501 cyclooct-4-en-1-yl 6-bromohexanoate CAS No. 869318-50-3

cyclooct-4-en-1-yl 6-bromohexanoate

Cat. No.: B12544501
CAS No.: 869318-50-3
M. Wt: 303.23 g/mol
InChI Key: YUQOVKUYXGQEBM-UHFFFAOYSA-N
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Description

Cyclooct-4-en-1-yl 6-bromohexanoate is an organic compound featuring an eight-membered cyclooctene ring substituted with a 6-bromohexanoate ester group. Its molecular formula is C₁₄H₂₁BrO₂ (calculated molecular weight: 293.23 g/mol). The cyclooctene ring introduces moderate ring strain due to the cis-double bond at position 4, which may influence reactivity and conformational flexibility . The ester linkage connects the cyclic system to a brominated hexanoic acid chain, positioning the bromine atom at the terminal carbon.

Related cyclooctene derivatives, such as carbamate-functionalized analogs, have been synthesized via preparative thin-layer chromatography (TLC) with ethyl acetate/hexane gradients, yielding products with moderate purity (e.g., 29% yield in a two-step process) .

Properties

CAS No.

869318-50-3

Molecular Formula

C14H23BrO2

Molecular Weight

303.23 g/mol

IUPAC Name

cyclooct-4-en-1-yl 6-bromohexanoate

InChI

InChI=1S/C14H23BrO2/c15-12-8-4-7-11-14(16)17-13-9-5-2-1-3-6-10-13/h1-2,13H,3-12H2

InChI Key

YUQOVKUYXGQEBM-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)CCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-4-en-1-yl 6-bromohexanoate can be synthesized through a multi-step process involving the reaction of cyclooctene with 6-bromohexanoic acid. The esterification reaction typically requires a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl 6-bromohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 6-bromohexanoate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The cyclooctene ring can be oxidized to form epoxides or diols, depending on the oxidizing agent used.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Cyclooct-4-en-1-yl 6-hydroxyhexanoate or cyclooct-4-en-1-yl 6-aminohexanoate.

    Oxidation: Cyclooct-4-en-1-yl 6-bromohexane-1,2-diol.

    Reduction: Cyclooct-4-en-1-yl 6-bromohexanol.

Scientific Research Applications

Cyclooct-4-en-1-yl 6-bromohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective chemical reactions in biological systems without interfering with native biochemical processes.

    Medicine: Explored for its role in drug delivery systems, where its unique structure can be utilized to enhance the targeting and release of therapeutic agents.

    Industry: Employed in the production of specialty chemicals and polymers, where its reactivity and structural properties are advantageous.

Mechanism of Action

The mechanism by which cyclooct-4-en-1-yl 6-bromohexanoate exerts its effects depends on the specific application. In bioorthogonal chemistry, the compound can participate in click reactions, where the cyclooctene ring undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living systems.

Comparison with Similar Compounds

Key Differences :

  • The cyclooctene ring introduces unsaturation and strain, enhancing reactivity in ring-opening reactions compared to the saturated cyclohexane system.
  • The terminal bromide in 6-bromohexanoate may participate in nucleophilic substitutions but is less reactive than the primary bromide in cyclohexylmethyl bromide due to steric hindrance from the longer chain .

(E)-Cyclooct-4-en-1-yl Carbamate Derivatives

Example Compound : (E)-Cyclooct-4-en-1-yl carbamate with a pyrrolopyrimidine substituent (Molecular Weight: ~700 g/mol, based on ).

Property This compound Carbamate Derivative
Functional Groups Ester, bromide Carbamate, trifluoromethyl, pyrrolopyrimidine
Synthesis Yield Not reported 29% (two-step process)
Applications Material science Medicinal chemistry (Raf kinase inhibition)

Key Differences :

  • The carbamate derivative’s complex heterocyclic substituent enables biological activity (e.g., kinase inhibition), whereas the simpler 6-bromohexanoate ester lacks such targeting functionality.
  • The carbamate group (-OCONH-) offers hydrogen-bonding capability, unlike the ester group (-COO-), which may influence solubility and intermolecular interactions.

Hypothetical Analogs: 6-Bromohexanoate Esters with Smaller Rings

Example: Cyclohexyl 6-bromohexanoate (C₁₂H₂₁BrO₂; MW: 277.20 g/mol).

Property This compound Cyclohexyl 6-Bromohexanoate
Ring Size 8-membered (strained) 6-membered (strain-free)
Boiling Point Higher (predicted) Lower (due to reduced polarity)
Polymerization Likely via ring-opening metathesis Less feasible

Key Differences :

  • The cyclooctene ring’s strain facilitates polymerization reactions, unlike the unstrained cyclohexane system.
  • Larger ring size may improve solubility in nonpolar solvents compared to cyclohexyl analogs.

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